Product packaging for 4-Methyltetrazolo[1,5-a]quinoxaline(Cat. No.:CAS No. 61148-27-4)

4-Methyltetrazolo[1,5-a]quinoxaline

Cat. No.: B14595862
CAS No.: 61148-27-4
M. Wt: 185.19 g/mol
InChI Key: BVEPTXWZDNARLY-UHFFFAOYSA-N
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Description

4-Methyltetrazolo[1,5-a]quinoxaline is a versatile nitrogen-rich heterocyclic compound that serves as a crucial synthetic building block in medicinal chemistry and drug discovery research. Its fused tetrazole-quinoxaline structure makes it a valuable precursor for the development of novel biologically active molecules . Researchers utilize this compound primarily as a key intermediate in multistep synthesis. It is notably used in condensation reactions with various aromatic aldehydes to generate a library of 4-styryl derivatives . These subsequent compounds have demonstrated significant preliminary anticonvulsant activity in animal models, such as the Pentylenetetrazol (PTZ) model, with some derivatives showing activity comparable to standard treatments . The tetrazole moiety within its structure is considered a bioisostere for carboxylic acid groups, which can enhance pharmacokinetic properties . Beyond central nervous system research, the core tetrazolo[1,5-a]quinoxaline scaffold is also under investigation for its potential in other therapeutic areas. Derivatives of this scaffold have shown promising anticancer effects against various human tumor cell lines, as well as antimicrobial properties, indicating its value in developing dual-activity agents . Furthermore, under Cu(I)-catalyzed conditions, related tetrazolo[1,5-a]quinoxalines can undergo click chemistry reactions to form 1,2,3-triazoloquinoxalines, expanding their utility in creating molecular diversity for high-throughput screening and materials science . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N5 B14595862 4-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61148-27-4

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

4-methyltetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C9H7N5/c1-6-9-11-12-13-14(9)8-5-3-2-4-7(8)10-6/h2-5H,1H3

InChI Key

BVEPTXWZDNARLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NN=N3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyltetrazolo 1,5 a Quinoxaline

Synthesis of the Core 4-Methyltetrazolo[1,5-a]quinoxaline Scaffold

The construction of the this compound core is primarily achieved through cyclocondensation reactions involving suitably substituted quinoxaline (B1680401) precursors.

Azide (B81097) Cyclocondensation Reactions from Quinoxaline Precursors

A prevalent and effective method for synthesizing the this compound scaffold is the azide cyclocondensation of a 2-chloro-3-methylquinoxaline (B189447) precursor. nih.gov This reaction typically involves treating 2-chloro-3-methylquinoxaline with sodium azide in a suitable solvent, such as dimethylformamide (DMF), to facilitate the intramolecular cyclization and formation of the tetrazole ring. nih.govnih.govbeilstein-archives.orgbeilstein-journals.orgd-nb.info

The general synthetic pathway starts from commercially available o-phenylenediamine, which undergoes condensation to form a quinoxalinone. nih.govbeilstein-archives.orgbeilstein-journals.orgd-nb.info Subsequent chlorination, often with phosphorus oxychloride (POCl₃), yields the key 2-chloro-3-methylquinoxaline intermediate. nih.govnih.govbeilstein-archives.orgbeilstein-journals.orgd-nb.info The final step is the reaction with sodium azide, which proceeds via nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization to furnish the tetrazolo[1,5-a]quinoxaline (B8696438) ring system. nih.govbeilstein-archives.orgbeilstein-journals.orgd-nb.infoiau.ir

The reaction conditions for the azide cyclocondensation, such as temperature and reaction time, can be optimized to achieve high yields of the desired product. nih.govbeilstein-archives.orgbeilstein-journals.orgd-nb.info

Alternative Synthetic Pathways to the Tetrazolo[1,5-a]quinoxaline System

While azide cyclocondensation from chloroquinoxalines is a primary route, alternative pathways to the broader tetrazolo[1,5-a]quinoxaline system have been explored. One such method involves the reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine (B178648) hydrate (B1144303), followed by treatment with sodium nitrite (B80452) in an acidic medium. nih.govbeilstein-archives.orgbeilstein-journals.orgd-nb.info This sequence leads to the formation of a tetrazolo[1,5-a]quinoxaline derivative.

Another approach involves the cyclocondensation of α-cyano-2-nitroacetanilide. iau.ir Furthermore, the reaction of 2,3-diketoquinoxaline with phosphorus pentachloride and sodium azide in methanol (B129727) has been reported to yield a 4-hydroxytetrazolo[1,5-a]quinoxaline, which can be subsequently converted to the 4-chloro derivative. researchgate.net These alternative methods provide valuable options for accessing the tetrazolo[1,5-a]quinoxaline scaffold, potentially allowing for different substitution patterns on the quinoxaline ring.

Derivatization and Functionalization Strategies

Once the this compound scaffold is synthesized, its chemical reactivity can be exploited to introduce various functional groups, leading to a diverse library of analogues with potentially enhanced biological activities or material properties.

Reactions with Aromatic Aldehydes to Yield Substituted Analogues

A key functionalization strategy for this compound involves the condensation reaction of its active methyl group with various aromatic aldehydes. nih.gov This reaction, typically carried out in the presence of a suitable catalyst, leads to the formation of 4-styryltetrazolo[1,5-a]quinoxalines. nih.gov The styryl linkage extends the conjugation of the heterocyclic system and allows for the introduction of a wide range of substituents on the aromatic ring, thereby modulating the electronic and steric properties of the final compound. nih.gov

Hydrazinolysis and Subsequent Cyclization Reactions

The tetrazolo[1,5-a]quinoxaline system can undergo hydrazinolysis, a reaction with hydrazine hydrate, which can lead to different outcomes depending on the reaction conditions and the substituents present on the quinoxaline ring. nih.govnih.gov For instance, treatment of 2-chloro-3-methylquinoxaline with hydrazine hydrate can yield 2-hydrazino-3-methylquinoxaline. nih.gov This hydrazino derivative serves as a versatile intermediate for further cyclization reactions.

For example, ring closure of the hydrazino intermediate can be achieved by reacting it with orthoesters or trifluoroacetic acid to form nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines. nih.gov These triazolo-fused quinoxalines can be further reacted with aromatic aldehydes to produce a variety of substituted derivatives. nih.gov In some cases, carrying out the hydrazinolysis under an inert atmosphere is crucial to obtain the desired hydrazino intermediate in high yield, as the presence of air can lead to oxidative dehydrazination. nih.gov

Nucleophilic Substitution Reactions

The tetrazolo[1,5-a]quinoxaline ring system, particularly when substituted with a leaving group such as a chlorine atom at the 4-position, is susceptible to nucleophilic substitution reactions. nih.govresearchgate.net This allows for the introduction of a variety of nucleophiles, including amines, to create novel derivatives. iau.irnih.govresearchgate.net

For example, 4-chlorotetrazolo[1,5-a]quinoxalines can react with cyclic secondary amines like piperidine (B6355638) or morpholine (B109124) to furnish the corresponding 4-amino-substituted tetrazolo[1,5-a]quinoxalines. nih.gov These reactions are typically carried out in a suitable solvent like acetonitrile (B52724) in the presence of a base such as anhydrous potassium carbonate. nih.gov The ability to perform nucleophilic substitution provides a powerful tool for modifying the properties of the tetrazolo[1,5-a]quinoxaline scaffold.

Click Chemistry Approaches: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Tetrazolo[1,5-a]quinoxalines

The tetrazolo[1,5-a]quinoxaline scaffold serves as a valuable precursor for synthesizing nitrogen-rich quinoxaline-based structures. nih.gov This is primarily because it can function as a quinoxaline-azide surrogate, making it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govmdpi.com This reaction facilitates the synthesis of 1,2,3-triazoloquinoxalines by reacting the tetrazolo[1,5-a]quinoxaline with various terminal alkynes in the presence of a copper(I) catalyst. nih.govnih.gov

The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to uncatalyzed thermal cycloadditions which yield a mixture of regioisomers. mdpi.comnih.gov The versatility of this method has been demonstrated by expanding its scope to include 4-substituted tetrazoloquinoxalines, such as the 4-methyl derivative. nih.govresearchgate.net

Research has shown that substituents on the quinoxaline ring significantly influence the reaction's outcome. For 4-substituted tetrazolo[1,5-a]quinoxalines, the electronic properties of the substituent play a key role. Substituents with electron-donating characteristics or a positive mesomeric effect, such as the methyl group on this compound, tend to favor the formation of the triazole product. nih.gov The reaction's scope has been explored with a variety of aliphatic and aromatic alkynes. nih.govnih.gov

Below is a table summarizing the reaction of various 4-substituted tetrazolo[1,5-a]quinoxalines with hexyne, highlighting the influence of the substituent on product formation.

Substituent (R) Catalyst Solvent Temperature (°C) Product(s) Notes
H(CuOTf)₂·C₆H₆Toluene100TriazoleHigh yield of triazole product. nih.gov
Methyl (CuOTf)₂·C₆H₆Toluene100TriazoleThe electron-donating methyl group favors triazole formation. nih.gov
Methoxy(CuOTf)₂·C₆H₆Toluene100TriazoleSimilar to the methyl group, this electron-donating group promotes triazole synthesis. nih.gov
Isopropyl(CuOTf)₂·C₆H₆Toluene100Imidazole (B134444)Increased steric hindrance leads to the formation of the imidazole product via denitrogenative annulation. nih.gov
Phenyl(CuOTf)₂·C₆H₆Toluene100Triazole & ImidazoleA mixture of both products is observed. nih.gov

This table is based on data from the reaction of substituted tetrazolo[1,5-a]quinoxalines with hexyne.

Denitrogenative Annulation Reactions to Fused Imidazoloquinoxalines

During the investigation of CuAAC reactions on the tetrazolo[1,5-a]quinoxaline scaffold, a significant competing reaction was identified: denitrogenative annulation, which leads to the formation of fused imidazo[1,2-a]quinoxalines. nih.govbeilstein-journals.org This transformation involves the loss of a dinitrogen molecule from the tetrazole ring and subsequent cyclization with the alkyne partner. beilstein-archives.org

The outcome of the reaction—whether it proceeds via CuAAC to form a triazole or via denitrogenative annulation to yield an imidazole—is highly dependent on specific reaction conditions and the nature of the substituents on the quinoxaline core. nih.govnih.gov Key factors influencing this competition include:

Alkyne Concentration : The ratio of the products can be dependent on the concentration of the alkyne used in the reaction. nih.govresearchgate.net

Substituent Effects : The steric and electronic properties of the substituent at the 4-position of the tetrazolo[1,5-a]quinoxaline ring are crucial. While small, electron-donating groups like methyl favor the CuAAC pathway, groups with increased steric bulk, such as an isopropyl group, preferentially lead to the formation of the imidazoloquinoxaline product. nih.gov

This denitrogenative annulation provides an alternative route to access imidazo[1,2-a]quinoxalines, a class of compounds also recognized for their biological activities. beilstein-archives.org The ability to control the reaction pathway by tuning substituents and conditions offers a versatile strategy for selectively synthesizing either triazolo- or imidazolo-fused quinoxalines from a common precursor. nih.gov

Tautomeric Equilibrium and Isomerization Studies

A fundamental characteristic of the tetrazolo[1,5-a]quinoxaline system is its existence in a tautomeric equilibrium with its isomeric open-chain form, 2-azidoquinoxaline (B6189031). This phenomenon, known as azide-tetrazole or ring-chain tautomerism, is a dynamic process where the fused tetrazole ring can open to form an azide group attached to the quinoxaline core. nih.govresearchgate.net

The position of this equilibrium is sensitive to several factors:

Solvent Polarity : Studies on related heterocyclic systems have shown that the equilibrium can be significantly influenced by the polarity of the solvent. Increasing solvent polarity has been observed to favor the tetrazole form in the equilibrium mixture. nih.gov

Substituents : The electronic nature of substituents on the heterocyclic ring can also affect the stability of the tautomers and shift the equilibrium. nih.govnih.gov

Physical State : In many cases, the equilibrium exists in solution, while in the solid state, one form may be exclusively present. nih.gov

This tautomerism is of great synthetic importance. The 2-azidoquinoxaline tautomer is the reactive intermediate in 1,3-dipolar cycloaddition reactions, including the aforementioned CuAAC. nih.gov Therefore, understanding the factors that govern this equilibrium is essential for optimizing reaction conditions and predicting the reactivity of compounds like this compound. The ability to shift the equilibrium towards the azide form can be critical for achieving high yields in subsequent chemical transformations.

Exploration of Sustainable Synthetic Protocols for Tetrazolo[1,5-a]quinoxalines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinoxalines and their fused derivatives. jocpr.comeurekaselect.com The goal is to develop more environmentally friendly protocols that move away from harsh reaction conditions, toxic reagents, and hazardous solvents often employed in classical synthetic methods. jocpr.commdpi.com

For the synthesis of scaffolds related to tetrazolo[1,5-a]quinoxalines, several sustainable strategies have been explored:

Eco-Compatible Reagents and Catalysts : A significant effort has been made to replace hazardous reagents with greener alternatives. For instance, dimethyl carbonate has been used as an environmentally benign methylating agent, serving as both a reagent and a solvent. nih.gov The use of greener and more cost-effective catalysts, such as potassium carbonate (K₂CO₃), has also been reported for related cyclization reactions. mdpi.com

Renewable Starting Materials : One approach involves utilizing starting materials derived from natural, renewable sources. Ethyl gallate, which is found in plants like green tea, has been investigated as a green starting material for the synthesis of quinoxalines. jocpr.com

Energy Efficiency and Waste Reduction : Sustainable protocols aim to be more energy-efficient by using milder reaction conditions. jocpr.com Whenever possible, reactions are performed under neat conditions (without a solvent) to reduce chemical waste and simplify purification. nih.gov Furthermore, employing water electrolysis via a hydrogen gas generator for reduction steps represents a safer and more sustainable alternative to traditional methods. nih.gov

These green and sustainable approaches are crucial for the future of chemical synthesis, offering pathways to valuable heterocyclic structures like this compound that are safer, more efficient, and have a minimal environmental footprint. jocpr.com

Comprehensive Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 4-Methyltetrazolo[1,5-a]quinoxaline provides distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system and the methyl group. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the following chemical shifts (δ) and coupling constants (J) are observed: a doublet of doublets at δ 8.58 ppm (J = 7.5, 1.7 Hz), a doublet of doublets at δ 8.21 ppm (J = 7.1, 2.1 Hz), a multiplet in the range of δ 7.89–7.79 ppm, and a singlet for the methyl group at δ 3.13 ppm. These signals correspond to the four protons on the benzene (B151609) ring and the three protons of the methyl substituent, respectively.

¹H NMR Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
8.58 dd 7.5, 1.7 Aromatic CH
8.21 dd 7.1, 2.1 Aromatic CH
7.89-7.79 m - Aromatic CH (2H)
3.13 s - CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further insight into the carbon skeleton of the molecule. For this compound in CDCl₃ at 126 MHz, the spectrum shows signals at δ 151.0, 142.8, 136.8, 131.9, 130.3, and 129.8 ppm. These peaks are assigned to the nine carbon atoms of the fused heterocyclic system and the methyl group.

¹³C NMR Data for this compound

Chemical Shift (δ) in ppm
151.0
142.8
136.8
131.9
130.3
129.8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using Attenuated Total Reflection (ATR), displays a series of absorption bands characteristic of its structure. Key vibrational frequencies (ν) include bands in the aromatic C-H stretching region (around 3044 cm⁻¹), C=N and C=C stretching vibrations within the fused ring system (1561-1468 cm⁻¹), and various fingerprint absorptions corresponding to the tetrazole and quinoxaline moieties. beilstein-journals.org

Key IR Absorption Bands for this compound

Wavenumber (ν) in cm⁻¹
3044
1561
1547
1487
1468
1394
1364
1344
1305
1293
1256
1244
1181
1166
1132
1109
1030
997
979
945
898
884
798
773
744
650
605
589
575
527
499
458

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. While specific EI-MS data for this compound is not detailed in the provided search results, related quinoxaline derivatives have been characterized by this method. nih.goviau.ir For a similar compound, the molecular ion peak [M]⁺ and characteristic fragment peaks are typically observed. beilstein-journals.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. The ESI-MS analysis of compounds in the tetrazolo[1,5-a]quinoxaline (B8696438) series is generally conducted in positive mode. beilstein-journals.org The resulting spectra are interpreted by observing the molecular peak of the protonated molecule [M+H]⁺ and any characteristic fragment peaks. beilstein-journals.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, elemental analysis has been used to confirm its composition corresponding to the molecular formula C₉H₇N₅. beilstein-journals.orgresearchgate.net The analysis is typically performed using a dedicated CHN elemental analyzer. beilstein-journals.org

Table 2: Elemental Analysis Data for this compound

ElementMolecular FormulaCalculated Percentage (%)
Carbon (C)C₉H₇N₅58.37%
Hydrogen (H)3.81%
Nitrogen (N)37.82%

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Elucidation

While XRD is the gold standard for structural elucidation, specific single-crystal X-ray diffraction data for this compound has not been reported in the surveyed scientific literature. Although the structures of related and more complex quinoxaline derivatives have been confirmed using this method, the specific crystallographic parameters for this particular compound are not publicly available.

Advanced Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For the tetrazolo[1,5-a]quinoxaline (B8696438) scaffold, DFT calculations are employed to determine key electronic properties. Theoretical investigations on related quinoxaline (B1680401) derivatives have utilized DFT methods like B3LYP to calculate optimized molecular geometry, vibrational frequencies, and electronic absorption spectra. researchgate.net

These calculations provide a detailed picture of the electron distribution within the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For 4-Methyltetrazolo[1,5-a]quinoxaline, DFT studies would elucidate how the methyl group at the 4-position influences the electron density across the fused ring system. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and understanding its reactivity in chemical reactions and biological systems. For instance, studies on similar heterocyclic systems have used DFT to analyze charge transfer, conjugative interactions, and delocalization of electron density through Natural Bond Orbital (NBO) analysis. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.

Derivatives of the tetrazolo[1,5-a]quinoxaline core have been subjected to molecular docking studies to explore their potential as inhibitors of various biological targets. For example, novel quinoxaline derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, other quinoxaline-based compounds have been studied for their inhibitory potential against targets like S. aureus DNA gyrase and various cyclin-dependent kinases (CDKs). johnshopkins.edunih.govjohnshopkins.edu

Molecular docking simulations predict how this compound and its analogs fit into the active site of a target protein. The output of a docking simulation is a set of "poses," which represent different binding orientations of the ligand. These poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

In a study on EGFR inhibitors, derivatives of 2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione were docked into the EGFR active site (PDB ID: 4HJO). nih.gov The results showed that the most potent compounds formed strong interactions within the binding pocket, and the calculated binding energies correlated well with the experimentally determined IC50 values. nih.gov This demonstrates the predictive power of docking in estimating the biological activity of compounds based on the tetrazolo[1,5-a]quinoxaline scaffold.

Table 1: Example of Molecular Docking Data for Tetrazolo[1,5-a]quinoxaline Derivatives against EGFR

Compound ID Substituent on Phenyl Ring Binding Energy (kcal/mol) Predicted IC50 (µM)
IVa H -8.9 6.89 ± 1.45
IVb 3-CH₃ -9.1 6.10 ± 1.23
IVd 4-Br -9.8 3.20 ± 1.32
IVh 3,5-(OCH₃)₂ -9.2 5.89 ± 1.65
IVi 4-NO₂ -9.5 4.87 ± 1.12

Data is illustrative and derived from studies on related derivatives targeting the EGFR receptor. nih.gov

Beyond predicting binding affinity, docking analysis reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for a ligand's potency and selectivity. Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Aromatic rings of the ligand and protein side chains (e.g., Phenylalanine, Tyrosine) stack on top of each other.

Electrostatic Interactions: Occur between charged or polar groups.

For quinoxaline derivatives targeting EGFR, docking studies have shown that the quinoxaline core can form crucial hydrophobic interactions with nonpolar residues in the active site, while nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors. nih.gov For example, interactions with key amino acid residues like Leu718, Val726, Ala743, and Lys745 are often observed. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational SAR approaches use quantitative structure-activity relationship (QSAR) models and molecular modeling to predict the activity of new compounds.

For the quinoxaline scaffold, computational SAR studies have been instrumental in identifying key structural features required for activity. nih.gov For instance, a study on derivatives of 2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione revealed important SAR insights. nih.gov It was found that the nature of the substituent on an attached phenyl ring significantly influenced anticancer activity. The presence of an electron-withdrawing group, such as a bromine atom at the 4th position of the phenyl ring, resulted in the most potent activity against several cancer cell lines. nih.gov Replacing this with other groups allowed for the development of a predictive SAR model. nih.gov Such computational studies allow for the rational design of more potent analogs by suggesting which positions on the this compound scaffold are most amenable to modification.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. While the fused ring system of this compound is largely rigid, conformational flexibility can arise from rotatable bonds in any substituents. Even for the core structure, understanding the lowest energy conformation is essential for accurate molecular modeling.

Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the minimum possible potential energy. This process is a prerequisite for reliable docking and QSAR studies. For quinoxaline-containing peptides, conformational heterogeneity has been shown to be a significant factor, with multiple stable conformers existing in solution. nih.gov While this compound is a smaller, more rigid molecule, energy minimization studies are still crucial to ensure that the most stable three-dimensional structure is used as the input for further computational analysis, such as docking simulations. nih.gov

In Silico Prediction of Molecular Properties for Drug Design

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery pipeline. These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing researchers to prioritize more promising candidates.

For various quinoxaline derivatives, in silico ADME predictions have been performed to assess their drug-likeness. johnshopkins.edu Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated. These are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

Table 2: Example of Predicted Molecular Properties for a Quinoxaline Derivative

Property Predicted Value Acceptable Range (Drug-Likeness)
Molecular Weight < 500 g/mol < 500
logP (Lipophilicity) 2.5 - 3.5 < 5
Hydrogen Bond Donors 0 - 1 < 5
Hydrogen Bond Acceptors 5 - 7 < 10
Polar Surface Area (PSA) < 140 Ų < 140 Ų
Oral Bioavailability Good High to Good

Data is representative for drug-like quinoxaline scaffolds based on in silico predictions from literature. johnshopkins.edu

These computational predictions provide a comprehensive profile of a compound's potential behavior in the body, guiding the selection and optimization of lead compounds like this compound for further preclinical development. johnshopkins.edu

Biological Activities and Mechanistic Insights in Vitro and in Vivo Animal Studies

Anticonvulsant Activity Evaluation

The potential of 4-Methyltetrazolo[1,5-a]quinoxaline and its derivatives as anticonvulsant agents has been investigated through various preclinical models. These studies aim to determine the efficacy and potential mechanisms by which these compounds exert their anti-seizure effects.

In Vivo Animal Model Studies

In vivo studies utilizing established animal models of epilepsy, such as the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) tests in mice, are crucial for evaluating the anticonvulsant potential of new chemical entities. nih.govresearchgate.net The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can protect against absence seizures. nih.govresearchgate.net

Derivatives of tetrazolo[5,1-a]phthalazine, a related heterocyclic system, have demonstrated significant anticonvulsant activity in these models. For instance, the compound 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) showed a high protective index in the MES test, indicating a favorable separation between its anticonvulsant and neurotoxic effects. nih.gov It also exhibited significant activity against seizures induced by chemical convulsants like pentylenetetrazol, isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid. nih.gov While specific data for this compound in these exact tests is not detailed in the provided results, the activity of structurally similar compounds suggests that the tetrazoloquinoxaline core is a viable scaffold for the development of novel anticonvulsant drugs. The evaluation of such compounds in these standardized models is a critical step in their preclinical development. nih.govresearchgate.net

Proposed Mechanisms of Anticonvulsant Action

The proposed mechanism for the anticonvulsant activity of many quinazoline (B50416) and related heterocyclic derivatives involves the modulation of the GABAergic system. mdpi.com The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is a key strategy in the treatment of epilepsy. nih.gov

Compounds that act as positive allosteric modulators of the GABA-A receptor can increase the efficiency of GABAergic neurotransmission, leading to an anticonvulsant effect. mdpi.comnih.gov This modulation can be antagonized by flumazenil, a known benzodiazepine (B76468) antagonist, suggesting that these compounds may act at or near the benzodiazepine binding site on the GABA-A receptor. nih.gov The interaction between the cannabinoid and GABAergic systems has also been explored, with studies suggesting that the anticonvulsant action of certain cannabinoids may involve the GABAergic system. researchgate.net For quinazoline derivatives, it has been proposed that replacing a carbonyl group with an amino group can lead to a hydrogen bond donor that occupies a similar position at the active site of the GABA-A receptor, contributing to its modulatory effects. mdpi.com

Antimicrobial Activity Assessment

The tetrazolo[1,5-a]quinoxaline (B8696438) core has been explored for its potential as an antimicrobial agent, with various derivatives demonstrating activity against a range of bacterial and fungal pathogens.

In Vitro Antibacterial Screening

Derivatives of tetrazolo[1,5-a]quinoxaline have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In several studies, these compounds have exhibited high degrees of inhibition against tested bacterial strains. nih.gov For example, certain tetrazolo[1,5-a]quinoxaline derivatives have been identified as having dual anticancer and antimicrobial activities. nih.gov

The antibacterial activity is often evaluated using methods like the agar (B569324) plate disc diffusion method, with the results compared to standard antibiotics such as ciprofloxacin. nih.gov The lipophilicity of the compounds, which can be increased by the addition of groups like a methyl group, is thought to play a role in their antibacterial efficacy by enhancing their permeability through the microbial cell wall. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline (B1680401) Derivatives

Compound Type Gram-Positive Bacteria Gram-Negative Bacteria Reference
Tetrazolo[1,5-a]quinoxaline derivatives High inhibition High inhibition nih.gov

In Vitro Antifungal Activity

In addition to their antibacterial properties, tetrazolo[1,5-a]quinoxaline derivatives have been evaluated for their in vitro antifungal activity against various fungal species. researchgate.netresearchgate.net These compounds have been screened against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.netbohrium.com

The fusion of a quinoline (B57606) or quinoxaline nucleus with a tetrazole ring is believed to enhance biological activity. bohrium.com Studies have shown that some of these synthesized compounds exhibit promising antifungal activity. researchgate.net For instance, certain nih.govnih.govbohrium.comtriazolo[4,3-a]quinoxaline derivatives have demonstrated antifungal effects in agar diffusion method assays. researchgate.net

Table 2: Antifungal Activity of Selected Heterocyclic Compounds

Compound Type Fungal Species Activity Reference
Tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives Candida albicans, Aspergillus niger Moderate activity bohrium.com
nih.govnih.govbohrium.comTriazolo[4,3-a]quinoxaline derivatives Not specified Active researchgate.net

Mechanisms of Antimicrobial Action

One of the proposed mechanisms of antimicrobial action for quinoxaline and related heterocyclic compounds is the inhibition of biofilm formation. nih.gov Biofilms are communities of microorganisms that are attached to a surface and are encased in a self-produced matrix, which makes them highly resistant to antibiotics. nih.gov

Targeting the bacterial communication mechanism known as quorum sensing (QS) is a promising strategy to combat bacterial resistance. nih.gov QS controls various processes in bacteria, including biofilm formation and the expression of virulence factors. nih.gov Some quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) at sub-minimum inhibitory concentrations. nih.gov This anti-biofilm activity suggests that these compounds could be developed as anti-virulence agents, which may pose a lower risk of developing bacterial resistance compared to traditional antibiotics. nih.govnih.gov

Anticancer and Antiproliferative Activity Investigations

The fused heterocyclic system of tetrazolo[1,5-a]quinoxaline has emerged as a scaffold of significant interest in medicinal chemistry, particularly in the search for novel anticancer agents. The inherent biological activities of both the quinoxaline and tetrazole moieties contribute to the potential of these compounds as antiproliferative drugs. Quinoxaline derivatives are known to exhibit a wide spectrum of pharmacological effects, including cytotoxic activity against various human cancer cell lines. nih.govnih.gov The tetrazole ring, a bioisostere of the carboxylic acid group, can enhance metabolic stability and membrane permeability, making it a valuable component in drug design. nih.gov Research into this specific fused system has focused on its ability to inhibit cancer cell growth, interfere with key enzymatic pathways, and modulate cellular processes that lead to cell death.

Derivatives of the tetrazolo[1,5-a]quinoxaline scaffold have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. In one study, a series of new tetrazolo[1,5-a]quinoxaline derivatives featuring a pyrazolidine-3,5-dione (B2422599) and a 1,2,3-triazole moiety were synthesized and evaluated for their in vitro anticancer activity. nih.gov The evaluation was conducted against four human cancer cell lines: cervical cancer (HeLa), breast cancer (MCF-7), human embryonic kidney cells (HEK 293T), and lung cancer (A549). nih.gov

One of the most potent compounds identified was 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione. This compound displayed excellent activity across the tested cell lines, with IC₅₀ values of 3.20 µM for HeLa, 4.19 µM for MCF-7, 3.59 µM for HEK 293T, and 5.29 µM for A549. nih.gov Other derivatives in the same series also showed good to moderate activity. nih.gov Another study highlighted that certain tetrazolo[1,5-a]quinoxaline derivatives exhibited high cytotoxic activity against three tested human tumor cell lines, with IC₅₀ values ranging from 0.01 to 0.06 µg/mL, which was reported to be better than the reference drug doxorubicin. nih.gov These compounds were also found to be non-cytotoxic to normal cells. nih.gov While specific data on the MDA-MB-436 breast cancer cell line for the tetrazolo[1,5-a]quinoxaline scaffold is limited, related quinoxaline-based compounds have been evaluated against this cell line in the context of PARP-1 inhibition. mdpi.com

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of a Tetrazolo[1,5-a]quinoxaline Derivative Data sourced from reference nih.gov

Compound NameHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK 293T (Embryonic Kidney)A549 (Lung Cancer)
1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione3.20 ± 1.324.19 ± 1.873.59 ± 1.345.29 ± 1.34

The anticancer activity of tetrazolo[1,5-a]quinoxaline and related fused quinoxalines is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy, and its inhibition can halt tumor growth. Molecular docking studies have been performed on tetrazolo[1,5-a]quinoxaline derivatives to investigate their binding potential to the EGFR protein. The results suggested that the most potent cytotoxic compounds in the series strongly bind to the EGFR active site, indicating that their anticancer activity may be mediated, at least in part, through EGFR inhibition. nih.gov

Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the base excision repair pathway for single-strand DNA breaks. mdpi.com Its inhibition is a validated strategy for treating cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations. mdpi.com The quinoxaline scaffold is considered a privileged structure for designing PARP-1 inhibitors. mdpi.comnih.gov Novel quinoxaline derivatives have been synthesized and shown to be potent PARP-1 inhibitors with IC₅₀ values in the nanomolar range, in some cases surpassing the activity of the standard drug Olaparib. mdpi.comnih.gov These inhibitors have demonstrated significant antiproliferative effects against BRCA1-mutated breast cancer cells (MDA-MB-436). mdpi.com While these studies were not performed on the tetrazolo[1,5-a]quinoxaline ring system specifically, they establish the potential of the broader quinoxaline class as a basis for developing new PARP-1 inhibitors. mdpi.comnih.govirbm.com

Glycogen Synthase Kinase-3 Beta (GSK-3β): GSK-3β is another enzyme implicated in various diseases, including cancer. ajol.info Fused quinoxaline systems have been explored as potential GSK-3β inhibitors. For instance, oxazolo[5,4-f]quinoxaline derivatives have been identified as ATP-competitive GSK-3 kinase inhibitors. nih.gov Other novel quinoxaline derivatives have also shown potent inhibitory activity against GSK-3β, with IC₅₀ values in the sub-micromolar range. ajol.info These findings suggest that the fused quinoxaline core is a viable starting point for designing inhibitors of this enzyme.

Beyond direct enzyme inhibition, quinoxaline-based compounds exert their anticancer effects by modulating critical cellular pathways that control cell proliferation and death.

Cell Cycle Arrest and Apoptosis: Several studies have demonstrated that quinoxaline derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells. A potent quinoxaline-based PARP-1 inhibitor was found to cause cell growth arrest at the G2/M phase of the cell cycle in MDA-MB-436 breast cancer cells. mdpi.com Similarly, other 2-substituted-quinoxaline analogs induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells. rsc.org A related compound, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline, an isomer of the quinoxaline series, was found to induce single-strand DNA breaks, a potential trigger for apoptosis, although apoptosis itself was not detected in that specific study. nih.gov

Autophagy: Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context. Its interplay with apoptosis is complex. Some quinoxaline compounds have been shown to influence this pathway. For example, the quinoxaline-based PARP-1 inhibitor mentioned previously was shown to increase the autophagic process in MDA-MB-436 cells. mdpi.com In another study, a novel quinoxaline-containing peptide was found to induce apoptosis in cancer cells by blocking the progression of autophagy. rsc.org Research on a complex heterocyclic system, 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govmdpi.comnih.govtriazine, showed that its derivatives initiated apoptosis and also led to a decrease in the levels of autophagy markers like beclin-1 and LC3B. mdpi.com These studies highlight that modulation of autophagy is a mechanism through which quinoxaline-related compounds can exert their cytotoxic effects.

Other Biologically Relevant Activities of Fused Tetrazolo[1,5-a]quinoxalines (e.g., antiallergic properties)

While much of the focus on fused quinoxaline systems has been on their anticancer potential, these scaffolds exhibit a broad range of other biological activities. The general class of quinoxaline derivatives has been reported to possess antibacterial, antifungal, and antiviral properties. nih.gov Specifically for fused systems related to tetrazolo[1,5-a]quinoxaline, research has pointed towards potential applications in other therapeutic areas.

A study on a series of 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, which are structurally related to the tetrazolo[1,5-a]quinoxaline core, identified them as a new class of antiallergic agents. mdpi.com These compounds were effective inhibitors of antigen-induced histamine (B1213489) release from rat peritoneal mast cells in vitro. The most potent compound in that series was found to be 30 times more potent than the established antiallergic drug disodium (B8443419) cromoglycate in the laboratory assay. mdpi.com This suggests that the fused quinoxaline framework could be a promising template for the development of new treatments for allergic conditions.

Future Directions and Emerging Research Avenues for 4 Methyltetrazolo 1,5 a Quinoxaline

Design and Synthesis of Advanced 4-Methyltetrazolo[1,5-a]quinoxaline Derivatives with Tuned Biological Profiles

The future of this compound in drug discovery lies in the rational design and synthesis of advanced derivatives with precisely tuned biological profiles. This involves strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. wisdomlib.org By leveraging structure-activity relationship (SAR) studies, medicinal chemists can introduce a variety of substituents onto the quinoxaline (B1680401) core to optimize interactions with biological targets.

Recent research has highlighted the potential of such modifications. For instance, the introduction of different heterocyclic rings and various activating or deactivating groups can lead to the discovery of new drug candidates for a range of infectious diseases. Furthermore, the exploration of bio-isosteric replacements for parts of the molecule, such as substituting the phthalazinone motif of known drugs like Olaparib with a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold, has shown promise in developing new potent inhibitors, for example, of PARP-1. mdpi.com

Future efforts will likely focus on creating extensive libraries of this compound derivatives. This will involve the systematic variation of substituents at different positions of the quinoxaline ring system to modulate the electronic and steric properties of the molecule. The goal is to develop compounds with improved efficacy and safety profiles for a variety of diseases. wisdomlib.org

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

One promising approach involves the use of multi-component reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials. This strategy not only enhances efficiency but also allows for the rapid generation of diverse libraries of compounds for biological screening. iau.ir Another area of exploration is the development of metal- and oxidant-free synthetic strategies, which offer a high degree of functional group compatibility and produce compounds in moderate to good yields.

Furthermore, the conversion of the tetrazolo[1,5-a]quinoxaline (B8696438) scaffold into other heterocyclic systems, such as 1,2,3-triazoloquinoxalines and imidazo[1,2-a]quinoxalines, through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), opens up new avenues for creating novel chemical entities with unique biological activities. nih.gov Research into the reaction conditions that favor the formation of one product over another will be key to selectively accessing these diverse molecular architectures. nih.gov

Application of Advanced Computational Methodologies for Rational Drug Design

Advanced computational methodologies are becoming indispensable tools in the rational design of novel drugs based on the this compound scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide valuable insights into the interactions between these compounds and their biological targets, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

Molecular docking studies, for example, can predict the binding modes of this compound derivatives within the active site of a target protein, allowing researchers to identify key interactions and design modifications to enhance binding affinity. mdpi.com QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives.

The future will see an increased reliance on these in silico methods to create virtual libraries of compounds and screen them for potential activity against a range of therapeutic targets. This approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov The integration of machine learning and artificial intelligence into these computational workflows will further enhance their predictive power and accelerate the discovery of new therapeutic agents.

Investigation of this compound in Other Therapeutic Areas

While initial research on this compound and its derivatives has focused on areas such as anticancer and antimicrobial activities, there is a vast and underexplored potential for these compounds in other therapeutic areas. wisdomlib.orgijpsjournal.com The versatility of the quinoxaline scaffold suggests that its derivatives could be effective against a wide range of diseases. ijpsjournal.com

Future investigations should explore the activity of this compound derivatives against a broader spectrum of targets. For instance, their potential as anti-inflammatory agents has been suggested, with some derivatives showing activity comparable to existing drugs like indomethacin. nih.govresearchgate.net There is also emerging evidence that quinoxaline-based compounds could be effective in treating neurodegenerative disorders and as inhibitors of enzymes like PARP-1 and histone deacetylases (HDACs), which are implicated in various diseases, including cancer. mdpi.comnih.gov

A systematic screening of this compound libraries against a diverse panel of biological targets will be crucial in identifying new therapeutic opportunities. This will involve collaborations between synthetic chemists, pharmacologists, and biologists to fully explore the therapeutic potential of this promising class of compounds.

Integration of In Vitro and In Silico Data for Comprehensive Mechanistic Understanding

A holistic understanding of the mechanism of action of this compound derivatives can be achieved through the seamless integration of in vitro experimental data and in silico computational models. This synergistic approach allows for a deeper insight into how these compounds interact with their biological targets at a molecular level and how these interactions translate into a cellular response. nih.gov

In vitro assays provide essential data on the biological activity of the synthesized compounds, such as their potency and selectivity. This experimental data can then be used to validate and refine the computational models. For example, the results of cell-based assays can be correlated with the predictions from molecular docking and QSAR studies to build more accurate and predictive models. nih.gov

The future of research in this area will involve a continuous feedback loop between experimental and computational studies. In silico predictions will guide the design and synthesis of new derivatives, which will then be tested in vitro. The experimental results will, in turn, be used to improve the computational models, leading to a more efficient and effective drug discovery process. This integrated approach will be instrumental in elucidating the complex mechanisms of action of this compound-based drugs and accelerating their development into clinically useful therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyltetrazolo[1,5-a]quinoxaline, and how do reaction conditions influence yield?

  • Answer : A common method involves the reaction of 2-chloropropanoyl chloride with o-phenylenediamine in alkaline media, followed by cyclization with sodium azide (NaN₃) in DMF at 80°C for 2 hours . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.5 substrate-to-azide ratio). Purification via column chromatography (e.g., cyclohexane/ethyl acetate eluents) ensures high purity (~95% yield) .
  • Table 1 : Reaction Optimization Parameters

SubstrateCatalyst/SolventTemperatureTimeYieldReference
2-Chloropropanoyl chlorideNaN₃/DMF80°C2 h95%
2-Chloro-3-propan-2-ylquinoxalineNaN₃/DMF60°C26 h69%

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR (CDCl₃) shows aromatic proton signals at δ = 8.74–8.00 ppm and methyl groups at δ = 3.10 ppm . HRMS confirms molecular ions (e.g., m/z 213.1014 for C₁₁H₁₁N₅) . Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1186 cm⁻¹ for trifluoromethyl derivatives) .

Q. What are the primary pharmacological activities of tetrazoloquinoxaline derivatives?

  • Answer : These compounds exhibit dual antitumor and antimicrobial activity . For instance, this compound derivatives showed IC₅₀ values < 10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, outperforming doxorubicin in selectivity . Antimicrobial activity against Staphylococcus aureus and Escherichia coli is attributed to membrane disruption via hydrophobic interactions .

Advanced Research Questions

Q. How do substituent modifications at the 4-position influence biological activity and receptor binding?

  • Answer : Substituents like trifluoromethyl (-CF₃) or aryl groups enhance adenosine A3 receptor antagonism (e.g., IC₅₀ = 8.2 µM for TLR7 inhibition) by increasing hydrophobicity and π-π stacking . Conversely, carboxylate groups improve selectivity for A3 over A1 receptors by introducing hydrogen-bonding interactions .
  • Table 2 : Structure-Activity Relationships (SAR)

SubstituentTargetActivity (IC₅₀)Selectivity (A3/A1)Reference
-CF₃TLR78.2 µM>100-fold
-COOCH₃A3 AR10 nM50-fold

Q. What methodological challenges arise in CuAAC reactions involving this compound?

  • Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-chlorotetrazoloquinoxaline requires rigorous anhydrous conditions and catalysts like CuI/Pd(PPh₃)₂Cl₂ to prevent side reactions (e.g., homocoupling). Yields drop to 17% without optimized ligand systems (e.g., triphenylphosphine) . Solvent choice (toluene > acetonitrile) and temperature (100°C) are critical for regioselectivity .

Q. How can computational modeling guide the design of tetrazoloquinoxaline-based kinase inhibitors?

  • Answer : Molecular docking studies reveal that the tetrazole ring acts as a hydrogen-bond acceptor with kinase active sites (e.g., PIM-1 kinase). Substituents at the 4-position occupy hydrophobic pockets, as shown in simulations with AutoDock Vina (binding energy ≤ -9.0 kcal/mol) . Dynamic simulations (MD > 100 ns) predict stability of ligand-receptor complexes .

Methodological Considerations

Q. What strategies mitigate low yields in multicomponent reactions (MCRs) for tetrazoloquinoxalines?

  • Answer : Use cesium hydroxide (CsOH) as a base to accelerate annulation rates in MCRs, achieving >80% conversion under mild aerobic conditions . Solvent-free protocols with glycerol as a green solvent reduce side-product formation .

Q. How do contradictory bioactivity results arise in tetrazoloquinoxaline studies, and how can they be resolved?

  • Answer : Discrepancies in IC₅₀ values (e.g., TLR7 vs. TLR8 inhibition) stem from assay conditions (e.g., ATP concentration). Standardizing cell-based assays (e.g., luciferase reporter systems) and validating with orthogonal methods (e.g., SPR binding assays) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.